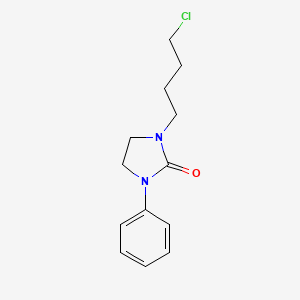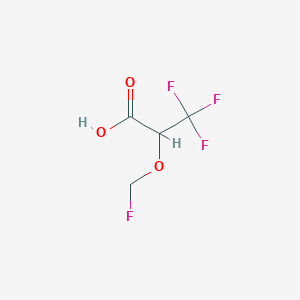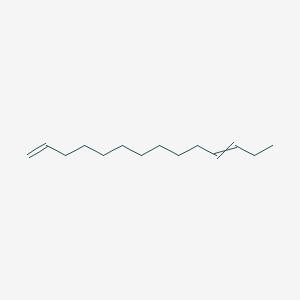
7,10-Bis(2,2-dibromoethenyl)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Bis(2,2-dibromoethenyl)fluoranthene is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of two dibromoethenyl groups attached to the fluoranthene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Bis(2,2-dibromoethenyl)fluoranthene typically involves the bromination of fluoranthene followed by the introduction of ethenyl groups. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7,10-Bis(2,2-dibromoethenyl)fluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The dibromoethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene derivatives with hydroxyl or carbonyl groups, while reduction can produce less brominated fluoranthene compounds.
Wissenschaftliche Forschungsanwendungen
7,10-Bis(2,2-dibromoethenyl)fluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoranthene: The parent compound, lacking the dibromoethenyl groups.
7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene: A derivative with different substituents.
7,10-Bis(4-bromophenyl)-8-nonyl-9-octylfluoranthene: Another derivative with alkyl substituents.
Uniqueness
7,10-Bis(2,2-dibromoethenyl)fluoranthene is unique due to the presence of dibromoethenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
| 135584-70-2 | |
Molekularformel |
C20H10Br4 |
Molekulargewicht |
569.9 g/mol |
IUPAC-Name |
7,10-bis(2,2-dibromoethenyl)fluoranthene |
InChI |
InChI=1S/C20H10Br4/c21-16(22)9-12-7-8-13(10-17(23)24)20-15-6-2-4-11-3-1-5-14(18(11)15)19(12)20/h1-10H |
InChI-Schlüssel |
IEEWXRWFYNETGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC(=C4C3=CC=C2)C=C(Br)Br)C=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/no-structure.png)





![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)


